molecular formula C7H8O3S B1271253 5-[(Methylthio)methyl]-2-furoic acid CAS No. 94084-70-5

5-[(Methylthio)methyl]-2-furoic acid

Cat. No.: B1271253
CAS No.: 94084-70-5
M. Wt: 172.2 g/mol
InChI Key: XGXXQCKZGHPNSE-UHFFFAOYSA-N
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Description

5-[(Methylthio)methyl]-2-furoic acid is an organic compound with the molecular formula C7H8O3S It is a heterocyclic compound containing a furan ring substituted with a methylthio group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-[(Methylthio)methyl]-2-furoic acid involves the reaction of 2-methylthiopyran with sodium hypochlorite, followed by reduction and acidification steps . The reaction conditions typically include:

    Oxidation: Using sodium hypochlorite as the oxidizing agent.

    Reduction: Employing reducing agents such as sodium borohydride.

    Acidification: Using hydrochloric acid to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylthio)methyl]-2-furoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

5-[(Methylthio)methyl]-2-furoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Methylthio)methyl]-2-furoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo oxidation and reduction reactions, which can modify its structure and reactivity. These modifications can influence its interactions with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methylphenoxy)methyl]-2-furoic acid
  • 3-Methyl-5-(phenoxymethyl)-2-furoic acid
  • 5-tert-Butyl-2-methyl-3-furoic acid
  • 5-acetyl-2-furoic acid
  • 5-Formyl-2-furoic acid
  • 5-(Phenylthio)-2-furoic acid
  • 5-(Phenylsulfonyl)-2-furoic acid
  • 5-chloro-2-furoic acid
  • 3-Methyl-2-furoic acid
  • 5-Phenyl-2-furoic acid

Uniqueness

5-[(Methylthio)methyl]-2-furoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other furoic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(methylsulfanylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-11-4-5-2-3-6(10-5)7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXXQCKZGHPNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366477
Record name 5-[(methylthio)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94084-70-5
Record name 5-[(methylthio)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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